molecular formula C9H19NO2 B15313824 2-Amino-6,6-dimethylheptanoic acid CAS No. 142886-11-1

2-Amino-6,6-dimethylheptanoic acid

Cat. No.: B15313824
CAS No.: 142886-11-1
M. Wt: 173.25 g/mol
InChI Key: ZIINUXCYNVSQLG-UHFFFAOYSA-N
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Description

2-Amino-6,6-dimethylheptanoic acid is an organic compound with the chemical formula C9H19NO2 It is a derivative of heptanoic acid, characterized by the presence of an amino group at the second carbon and two methyl groups at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,6-dimethylheptanoic acid typically involves the N-substitution or amination of the corresponding aliphatic heptanoic acid. Specific synthetic routes and reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the above-mentioned synthetic routes to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,6-dimethylheptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6,6-dimethylheptanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-6,6-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are limited, but it is believed to interact with proteins and enzymes, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,6-dimethylheptanoic acid is unique due to the presence of both an amino group and two methyl groups at specific positions on the heptanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

142886-11-1

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-amino-6,6-dimethylheptanoic acid

InChI

InChI=1S/C9H19NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12)

InChI Key

ZIINUXCYNVSQLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCC(C(=O)O)N

Origin of Product

United States

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